Doxifluridine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

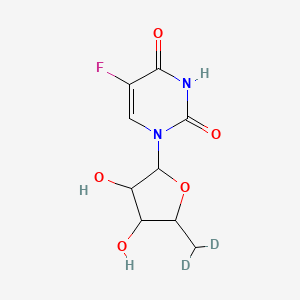

1-[5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOHEXOSAUJHY-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693989 | |

| Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84258-25-3 | |

| Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Doxifluridine-d2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine nucleoside analog that functions as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Its deuterated isotopolog, Doxifluridine-d2 (5'-DFUR-d2), is a stable isotope-labeled version of the molecule developed for research and analytical purposes.[2] While specific in-vivo mechanistic studies on this compound are not extensively documented in publicly available literature, its mechanism of action is predicated on that of its non-deuterated counterpart, with anticipated modifications to its pharmacokinetic profile due to the kinetic isotope effect.

This document elucidates the core mechanism of action of Doxifluridine, which is directly applicable to this compound. It details the enzymatic conversion to 5-FU, the subsequent anabolic pathways leading to cytotoxic metabolites, and the ultimate inhibition of DNA and RNA synthesis. Furthermore, this guide explores the scientific principles of deuteration and its likely impact on the metabolic stability and pharmacokinetics of this compound. Quantitative pharmacokinetic data for Doxifluridine is provided as a baseline, alongside detailed experimental protocols for evaluating cytotoxicity and target engagement.

Core Mechanism of Action: From Prodrug to Cytotoxicity

The therapeutic activity of this compound, like Doxifluridine, is not inherent. It requires a multi-step enzymatic conversion process to generate its active cytotoxic metabolites.[3] This bioactivation is central to its function and tumor-selective properties.

Step 1: Bioactivation to 5-Fluorouracil (5-FU)

Doxifluridine is designed for improved oral bioavailability and to bypass degradation by dihydropyrimidine dehydrogenase (DPD) in the gut wall.[1] Upon absorption, its primary activation step is the conversion to 5-FU. This reaction is catalyzed by pyrimidine nucleoside phosphorylase or, more significantly, by thymidine phosphorylase (TP).[3] Many solid tumors, including breast, colorectal, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase compared to surrounding normal tissues. This enzymatic disparity allows for preferential conversion of Doxifluridine to 5-FU at the tumor site, theoretically enhancing the therapeutic index and reducing systemic toxicity.

Caption: Bioactivation of this compound to 5-FU within a tumor cell.

Step 2: Anabolism of 5-FU and Dual Cytotoxic Pathways

Once formed, 5-FU undergoes intracellular anabolism via two primary pathways to exert its anticancer effects. These pathways lead to the inhibition of DNA synthesis and the disruption of RNA function.

-

Inhibition of DNA Synthesis : 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function. The resulting depletion of the intracellular dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This "thymineless death" is a primary driver of 5-FU's cytotoxicity.

-

Disruption of RNA Function : 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP). FUTP competes with uridine triphosphate (UTP) for incorporation into various RNA species. This misincorporation disrupts RNA processing, splicing, and stability, leading to widespread dysfunction in cellular protein synthesis and function.

Caption: Dual cytotoxic pathways of 5-Fluorouracil (5-FU).

The Role of Deuteration: Doxifluridine vs. This compound

The substitution of hydrogen atoms with their heavier stable isotope, deuterium, is a strategy in medicinal chemistry to alter a drug's pharmacokinetic properties. This is primarily due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

For this compound, this principle suggests potential alterations in its metabolic profile compared to the non-deuterated version.

-

Reduced Metabolic Rate : If deuterium atoms are placed at sites susceptible to enzymatic degradation (e.g., by CYP450 enzymes), the rate of metabolism can be significantly reduced.

-

Increased Half-Life and Exposure : A slower metabolism typically leads to a longer plasma half-life and increased overall drug exposure (AUC). This could potentially allow for less frequent dosing or lower doses to achieve the same therapeutic effect.

-

Altered Metabolite Profile : Deuteration can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic pathways that were minor in the non-deuterated drug.

While specific data for this compound is pending, the logical expectation is that its deuteration is intended to improve its metabolic stability, thereby optimizing its pharmacokinetic profile for enhanced efficacy and/or safety.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxifluridine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Doxifluridine and its deuterated analog, Doxifluridine-d2. The information is curated for professionals in the fields of pharmaceutical research, medicinal chemistry, and drug development.

Chemical Structure

Doxifluridine, a second-generation nucleoside analog, serves as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its deuterated counterpart, this compound, is a valuable tool in pharmacokinetic and metabolic studies.

Doxifluridine

-

Chemical Name: 5'-Deoxy-5-fluorouridine[1]

-

Molecular Formula: C₉H₁₁FN₂O₅[1]

-

Molecular Weight: 246.19 g/mol [1]

-

CAS Number: 3094-09-5[1]

-

Structure: Doxifluridine is a pyrimidine 5'-deoxyribonucleoside. It consists of a 5-fluorouracil base attached to a deoxyribose sugar moiety where the 5'-hydroxyl group is replaced by a hydrogen atom.[2]

This compound

-

Chemical Name: 5'-Deoxy-5-fluorouridine-d2

-

Molecular Formula: C₉H₉D₂FN₂O₅

-

Molecular Weight: 248.20 g/mol

-

CAS Number: 84258-25-3

-

Structure: this compound is the deuterium-labeled version of Doxifluridine. The two deuterium atoms are typically located at the 5'-position of the deoxyribose sugar ring, replacing the two hydrogen atoms of the methyl group. This specific deuteration is aimed at altering the metabolic profile of the drug for research purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Doxifluridine | C₉H₁₁FN₂O₅ | 246.19 | 3094-09-5 |

| This compound | C₉H₉D₂FN₂O₅ | 248.20 | 84258-25-3 |

Synthesis Pathway

The synthesis of Doxifluridine and its deuterated analog involves several key steps, including the preparation of the modified sugar and the coupling with the fluorinated pyrimidine base.

Synthesis of Doxifluridine

A common synthetic route to Doxifluridine involves the coupling of a protected 5-deoxyribose derivative with a silylated 5-fluorouracil. This is followed by a deprotection step to yield the final product.

A representative synthesis workflow is depicted below:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Doxifluridine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Doxifluridine-d2, a deuterated analog of the antineoplastic agent Doxifluridine. The information herein is intended to support research, development, and analytical activities involving this compound.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog and an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is designed for improved oral bioavailability, circumventing the degradation of 5-FU in the gut wall.[1][2] this compound is the deuterium-labeled version of Doxifluridine, which is often used as an internal standard in quantitative analytical methods, such as those employing mass spectrometry, and in pharmacokinetic studies to trace the metabolic fate of the drug.[3] The incorporation of deuterium can also potentially influence the pharmacokinetic and metabolic profiles of the drug.

Physicochemical Properties

The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. This data is essential for the design of analytical methods, formulation development, and understanding the compound's behavior in biological systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉D₂FN₂O₅ | |

| Molecular Weight | 248.20 g/mol | |

| CAS Number | 84258-25-3 |

Table 2: Physical and Chemical Properties of Doxifluridine (Non-deuterated)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁FN₂O₅ | |

| Molecular Weight | 246.19 g/mol | |

| CAS Number | 3094-09-5 | |

| Melting Point | 188-192 °C | |

| pKa | 7.4 | |

| Appearance | White solid / Crystals |

Table 3: Solubility of Doxifluridine

| Solvent | Solubility | Conditions | Reference(s) |

| Water | 34.5 mg/mL | - | |

| Water | 20 mg/mL | Requires sonication | |

| DMSO | ≥ 100 mg/mL | - | |

| DMSO | 53.0 mg/mL | - | |

| DMF | 100 mg/mL | Requires sonication | |

| DMF | 58.0 mg/mL | - | |

| PBS (pH 7.2) | 5.0 mg/mL | - | |

| Methanol | Slightly Soluble | - |

Signaling and Bioactivation Pathway

Doxifluridine exerts its therapeutic effect through its conversion to 5-fluorouracil (5-FU). This bioactivation is a critical step in its mechanism of action.

Caption: Bioactivation pathway of Doxifluridine to 5-FU and its mechanism of action.

The enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues, catalyzes the conversion of Doxifluridine to 5-FU. 5-FU then inhibits thymidylate synthase, a crucial enzyme for DNA synthesis and repair, leading to cytotoxic effects in cancer cells.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered the gold standard.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, PBS pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Filtration device (e.g., 0.22 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Separate the solid from the solution by centrifugation followed by filtration of the supernatant. This step is critical to avoid contamination of the saturated solution with undissolved particles.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

The acid dissociation constant (pKa) can be determined by measuring the change in UV absorbance of the compound at different pH values.

Objective: To determine the pKa of this compound by spectrophotometric analysis.

Materials:

-

This compound

-

A series of buffers with a range of known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare a series of solutions by diluting the stock solution in the different pH buffers. The final concentration of the compound should be consistent across all samples.

-

Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) with the largest change in absorbance as a function of pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Analytical Workflow

The quantification of Doxifluridine and its metabolites in biological matrices is a common requirement in preclinical and clinical studies. A typical analytical workflow is depicted below.

Caption: A standard workflow for the pharmacokinetic analysis of Doxifluridine.

This workflow typically involves sample preparation to extract the analytes from the biological matrix, followed by separation and detection using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationships in Experimental Design

The choice of experimental conditions, such as the solvent for solubility studies, is guided by a set of logical considerations.

Caption: Decision logic for selecting solvents in solubility experiments.

The selection of an appropriate solvent system is dictated by the intended application, whether it is for understanding the compound's behavior in a biological context or for practical aspects like formulation and chemical synthesis.

References

Technical Guide: Deuterium Labeling in Doxifluridine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Doxifluridine-d2, a deuterated analog of the antineoplastic agent Doxifluridine. The guide will focus on the precise location of the deuterium labels, supported by available chemical data, and will delve into the analytical methods used for its characterization and its metabolic pathway.

Introduction to Doxifluridine and Deuterium Labeling

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug.[1] It is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), which then inhibits DNA synthesis, particularly in rapidly dividing cancer cells.[2] Deuterium labeling involves the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). This substitution can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism, which can lead to improved therapeutic efficacy and safety.[3][4]

Position of Deuterium Labeling in this compound

Based on data from multiple chemical suppliers, this compound has the molecular formula C₉H₉D₂FN₂O₅ and the CAS number 84258-25-3.[5] The structural information, particularly the SMILES string provided by MedChemExpress, O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H], definitively indicates that the two deuterium atoms are located on the methyl group at the 5'-position of the ribose sugar moiety.

This specific placement of deuterium atoms is critical as it is away from the sites of enzymatic conversion to 5-FU, thus preserving the prodrug's activation mechanism while potentially influencing its metabolic stability at other sites.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | 5'-Deoxy-5-fluorouridine-5',5'-d2 | Inferred from structure |

| CAS Number | 84258-25-3 | |

| Molecular Formula | C₉H₉D₂FN₂O₅ | |

| Molecular Weight | 248.20 g/mol | |

| SMILES | O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H] |

Experimental Characterization

This compound is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The characterization of this deuterated standard relies on these analytical techniques to confirm its identity, purity, and the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the 5'-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled Doxifluridine. The integration of the remaining proton signals would be consistent with the rest of the molecule.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the 5'-methyl group, providing direct evidence of the deuterium labeling at this position.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled Doxifluridine, reflecting the presence of two deuterium atoms.

Table 2: Expected Mass Spectrometry Data for Doxifluridine and this compound

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |

| Doxifluridine | C₉H₁₁FN₂O₅ | 246.0652 | 247.0730 |

| This compound | C₉H₉D₂FN₂O₅ | 248.0777 | 249.0855 |

Metabolic Pathway of Doxifluridine

The primary metabolic pathway of Doxifluridine involves its conversion to 5-fluorouracil (5-FU). This bioactivation is a critical step for its anticancer activity.

Caption: Metabolic activation of Doxifluridine to its active metabolites.

Doxifluridine is a direct precursor to 5-FU. It is also a metabolite in the more complex metabolic cascade of Capecitabine, where 5'-Deoxy-5-fluorocytidine is first converted to Doxifluridine. The subsequent conversion of Doxifluridine to 5-FU is catalyzed by the enzyme thymidine phosphorylase. 5-FU is then further metabolized to 5-fluorouridine monophosphate (FUMP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.

Synthesis of Doxifluridine

The synthesis of the deuterated analog would likely involve the use of a deuterated reducing agent at the appropriate step to introduce the deuterium atoms at the 5'-position.

Caption: A plausible synthetic workflow for this compound.

References

- 1. 5-DFUR-D2 (this compound) - Acanthus Research [acanthusresearch.com]

- 2. Doxifluridine | C9H11FN2O5 | CID 18343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Metabolic Fate of Doxifluridine-d2 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the metabolic fate of Doxifluridine-d2 is limited. This guide provides a comprehensive overview of the established metabolic pathways of its non-deuterated isotopologue, Doxifluridine. It further elucidates the anticipated metabolic fate of this compound based on the well-documented principles of the kinetic isotope effect (KIE) in deuterated pharmaceuticals.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR) is a second-generation oral fluoropyrimidine nucleoside analog. It functions as a prodrug, undergoing enzymatic conversion in the body to the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2][3] The primary mechanism of its antitumor activity relies on the targeted release of 5-FU, which subsequently disrupts DNA synthesis and RNA function in rapidly dividing cancer cells. The conversion to 5-FU is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues, providing a degree of tumor selectivity.[2][4]

This compound is a deuterated analogue of Doxifluridine. The strategic replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium, is a modern pharmaceutical approach to enhance a drug's pharmacokinetic profile. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic processes that involve the cleavage of that bond. For Doxifluridine, this could translate to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy, a better safety profile, and a more convenient dosing regimen.

This document details the known metabolic pathways of Doxifluridine and provides a predictive analysis of how deuteration is expected to alter its metabolic fate in biological systems.

Metabolic Pathway of Doxifluridine

The metabolic journey of Doxifluridine is a two-stage process: bioactivation to 5-FU, followed by the anabolism and catabolism of 5-FU.

2.1 Bioactivation of Doxifluridine to 5-Fluorouracil (5-FU)

The critical step in Doxifluridine's mechanism of action is its conversion to 5-FU. This reaction is catalyzed by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase. This enzyme cleaves the glycosidic bond, releasing the active 5-FU molecule. The elevated expression of TP in many solid tumors is the cornerstone of Doxifluridine's targeted therapy, as it leads to a preferential accumulation of cytotoxic 5-FU at the tumor site.

2.2 Anabolism and Catabolism of 5-Fluorouracil

Once formed, 5-FU enters the same metabolic pathways as conventionally administered 5-FU.

-

Anabolism (Activation): 5-FU is converted into three main active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS) and a folate coenzyme, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.

-

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage.

-

-

Catabolism (Inactivation): The majority of 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). This pathway leads to the formation of inactive metabolites, such as α-fluoro-β-alanine (FBAL), which are then excreted.

Pharmacokinetics of Doxifluridine (Non-deuterated)

The ADME profile of oral Doxifluridine has been characterized in several clinical studies.

-

Absorption: Doxifluridine is rapidly absorbed from the gastrointestinal tract, with a lag time of approximately 10-30 minutes. Peak plasma concentrations (Cmax) are typically reached within 1.5 hours.

-

Distribution: Following absorption, Doxifluridine is distributed throughout the body. Its conversion to 5-FU is higher in tumor tissues with elevated thymidine phosphorylase levels.

-

Metabolism: As described, the primary metabolic event is the conversion to 5-FU. Studies in beagle dogs have confirmed the major metabolites to be 5-FU and 5-fluorouridine.

-

Excretion: The drug and its metabolites are primarily cleared by the kidneys. Studies using fluorine-19 NMR have shown that daily urinary excretion accounts for nearly 100% of the administered dose. The major excreted compounds are unchanged Doxifluridine (approx. 40%) and the inactive catabolite α-fluoro-β-alanine (FBAL) (approx. 50%). Biliary excretion of metabolites is minimal, accounting for less than 1% of the dose.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for oral and intravenous Doxifluridine and its primary metabolite, 5-FU, as reported in human cancer patients.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients

| Administration Route | Dose (mg/m²) | Cmax (μg/mL) | tmax (h) | t½ (min) | AUC (μg·min/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Oral | 600 | - | ~1.0 | 32-45 | - | 47% | |

| Oral | 800 | - | ~1.0 | 32-45 | - | 34% | |

| Oral | 1000 | - | ~1.0 | 32-45 | - | 37% | |

| Oral | 1200 | ~16.5-16.8 | - | - | ~17.7-18.3 (μg·h/mL) | - | |

| Intravenous | 600 | 10-200 | Immediate | 15 | 235 | - | |

| Intravenous | 800 | 10-200 | Immediate | - | - | - | |

| Intravenous | 1000 | 10-200 | Immediate | 22 | 755 | - |

| Intravenous | 2000 (g/m²) | - | - | 16.1-27.7 | - | - | |

Table 2: Pharmacokinetic Parameters of Metabolite 5-FU Following Doxifluridine Administration

| Doxifluridine Route | Doxifluridine Dose (mg/m²) | 5-FU Cmax (μg/mL) | 5-FU t½ (min) | 5-FU AUC (μg·min/mL) | Reference |

|---|---|---|---|---|---|

| Oral | 600 | - | 34 ± 12 | 13.2 ± 4.8 | |

| Oral | 800 | - | 40 ± 16 | - | |

| Oral | 1000 | - | 38 ± 13 | 24.6 ± 9.2 | |

| Oral | 1200 | ~0.75-0.95 | - | ~1.3-1.8 (μg·h/mL) | |

| Intravenous | 600 | - | 16 | 21.2 |

| Intravenous | 1000 | - | 22 | 59.1 | |

Predicted Metabolic Fate of this compound

The Kinetic Isotope Effect (KIE)

The rationale for developing this compound lies in the kinetic isotope effect (KIE). A carbon-hydrogen (C-H) bond has a lower bond dissociation energy than a carbon-deuterium (C-D) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly when deuterium is present. This can lead to several potential advantages:

-

Reduced Rate of Metabolism: Slower enzymatic degradation can increase the drug's half-life (t½) and overall exposure (AUC).

-

Improved Bioavailability: By slowing first-pass metabolism, a higher proportion of the administered dose may reach systemic circulation.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via a pathway involving C-H bond cleavage, deuteration can reduce its formation.

-

Metabolic Switching: If a primary metabolic pathway is slowed, the drug may be shunted towards alternative metabolic pathways, which can be beneficial or detrimental depending on the metabolites formed.

Hypothesized Impact on this compound Metabolism

The precise impact of deuteration depends on the location of the deuterium atoms. Assuming the deuterium atoms in this compound are placed at a metabolically active site, such as the C5' position of the deoxyribose ring, the following effects are predicted:

-

Slower Conversion to 5-FU: The enzymatic action of thymidine phosphorylase involves the cleavage of bonds on the sugar moiety. If this is a rate-limiting step, deuteration at this site would slow the conversion of this compound to 5-FU.

-

Altered Pharmacokinetics: A slower conversion rate would likely lead to a longer plasma half-life and a higher AUC for the parent this compound molecule compared to its non-deuterated counterpart. The Cmax might be lower, and the tmax might be delayed, resulting in a more sustained release of 5-FU over time.

-

Sustained 5-FU Levels: Instead of a rapid peak, the slower conversion could produce lower but more prolonged therapeutic concentrations of 5-FU, potentially mimicking a continuous infusion and improving the therapeutic index.

Table 3: Predicted Pharmacokinetic Changes for this compound vs. Doxifluridine

| Pharmacokinetic Parameter | Doxifluridine | Predicted this compound | Rationale |

|---|---|---|---|

| Half-life (t½) of Parent Drug | Short (30-45 min) | Increased | KIE slows the rate of metabolic conversion by TP. |

| AUC of Parent Drug | Dose-dependent | Increased | Slower clearance leads to greater overall exposure. |

| Clearance (CL) of Parent Drug | High | Decreased | Metabolism is the primary clearance mechanism. |

| Cmax of Metabolite (5-FU) | Rapid Peak | Decreased | Rate of formation is slowed. |

| t½ of Metabolite (5-FU) | Unchanged | Potentially Increased | Slower, sustained formation could prolong apparent half-life. |

| Bioavailability | Moderate (~40%) | Potentially Increased | Reduced first-pass metabolism could increase systemic availability. |

Experimental Protocols

To definitively characterize the metabolic fate of this compound, specific preclinical and clinical studies are required. The following are representative protocols for such investigations.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of this compound and Doxifluridine and their primary metabolite, 5-FU, in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group per time point), weighing 200-250g, with cannulated jugular veins for serial blood sampling.

-

Drug Administration: Administer this compound or Doxifluridine orally via gavage at a dose of 50 mg/kg.

-

Blood Sampling: Collect blood samples (approx. 200 µL) into heparinized tubes at pre-dose (0) and at 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Immediately centrifuge blood samples at 4°C (2000 x g for 10 minutes) to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of this compound, Doxifluridine, and 5-FU in plasma samples using a validated LC-MS/MS method (as described in Protocol 5.2).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Statistical Analysis: Compare the parameters between the this compound and Doxifluridine groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol: Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and 5-FU in plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analytes).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine optimal sensitivity.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for this compound, 5-FU, and the internal standard.

-

Example Transitions:

-

5-FU: m/z 129 -> 42 (Negative Ion Mode).

-

This compound: Transitions would need to be determined empirically based on its exact mass and fragmentation pattern.

-

-

-

Assay Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

Doxifluridine is a clinically utilized prodrug that relies on enzymatic conversion to 5-FU for its anticancer activity. The development of this compound represents a strategic application of the kinetic isotope effect to modulate its metabolic profile. Based on established principles, deuteration at key metabolic sites is predicted to slow the conversion to 5-FU, thereby increasing the parent drug's half-life and overall exposure. This could result in a more sustained and controlled release of 5-FU, potentially enhancing the therapeutic index by improving efficacy and reducing toxicity. The hypotheses presented in this guide must be confirmed through dedicated in vitro and in vivo studies, following rigorous experimental protocols, to fully characterize the metabolic fate and clinical potential of this compound.

References

- 1. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxifluridine in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidine phosphorylase expression and effect of doxifluridine: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Deuterated Doxifluridine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxifluridine, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), offers a targeted approach to cancer therapy. This technical guide explores the pharmacokinetic profile of Doxifluridine and provides a forward-looking perspective on the potential impact of deuteration on its metabolic fate. While clinical data on deuterated Doxifluridine is not yet available, this whitepaper extrapolates from the known pharmacokinetics of Doxifluridine and the established principles of the kinetic isotope effect to predict the behavior of a deuterated analogue. This document is intended to serve as a resource for researchers and drug developers interested in the next generation of fluoropyrimidine-based cancer therapies.

Introduction to Doxifluridine and the Rationale for Deuteration

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that is metabolically converted to 5-fluorouracil (5-FU), an antimetabolite that interferes with DNA synthesis and RNA function, leading to cancer cell death.[1][2] A key advantage of Doxifluridine is its preferential activation to 5-FU in tumor tissues by the enzyme thymidine phosphorylase (TP), which is often present at higher concentrations in malignant cells compared to normal tissues.[1][3]

Despite its targeted activation, the pharmacokinetic profile of Doxifluridine and the systemic exposure to its active metabolite, 5-FU, can be variable among patients.[4] This variability can be attributed to differences in metabolism. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug design to favorably alter pharmacokinetic properties. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect (KIE). By strategically deuterating Doxifluridine, it may be possible to modulate its metabolism, leading to a more predictable and sustained release of 5-FU, potentially enhancing therapeutic efficacy and reducing toxicity.

Pharmacokinetic Profile of Non-Deuterated Doxifluridine

The pharmacokinetics of Doxifluridine have been evaluated in several clinical studies, with both oral and intravenous administrations. A summary of key pharmacokinetic parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients (Oral Administration)

| Dose (mg/m²) | Cmax (mmol/L) | AUC (mmol·h/L) | t1/2 (min) | Bioavailability | Reference |

| 1200 | 67.1 - 68.3 | 72.2 - 74.5 | - | - | |

| 600 | - | - | 32 - 45 | 47% | |

| 800 | - | - | 32 - 45 | 34% | |

| 1000 | - | - | 32 - 45 | 37% |

Table 2: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients (Intravenous Administration)

| Dose (g/m²) | Cmax (µg/mL) | AUC (µg·min/mL) | t1/2 (min) | Clearance (L/min/m²) | Reference |

| 2 | - | - | 16.1 - 27.7 | 0.60 | |

| 4 | - | - | 16.1 - 27.7 | 0.37 | |

| 0.6 | 10 - 200 | 235 | 15 | 2.7 | |

| 0.8 | 10 - 200 | - | - | 2.0 | |

| 1.0 | 10 - 200 | 755 | 22 | 1.3 |

Table 3: Pharmacokinetic Parameters of 5-FU following Doxifluridine Administration (Oral)

| Doxifluridine Dose (mg/m²) | 5-FU Cmax (mmol/L) | 5-FU AUC (mmol·h/L) | 5-FU t1/2 (min) | Reference |

| 1200 | 5.81 - 7.34 | 5.46 - 7.52 | - | |

| 600 | - | 13.2 ± 4.8 (µg·mL⁻¹·min) | 34 ± 12 | |

| 800 | - | - | 40 ± 16 | |

| 1000 | - | 24.6 ± 9.2 (µg·mL⁻¹·min) | 38 ± 13 |

Experimental Protocols for Pharmacokinetic Studies of Doxifluridine

The data presented above were generated from clinical trials with specific methodologies. Understanding these protocols is crucial for designing future studies, including those for a deuterated analogue.

Patient Population and Dosing Regimen

-

Study 1 (Oral Administration): Twenty colorectal cancer patients received 1200 mg/m² of Doxifluridine orally for 5 days, preceded by levo-leucovorin.

-

Study 2 (Oral and IV Administration): Six patients with advanced intestinal or ovarian malignancies were administered three cycles of Doxifluridine at doses of 600, 800, and 1000 mg/m² three times daily for 5 days. The initial dose of each cycle was given as a slow intravenous injection over 10 minutes, with the remainder administered orally.

-

Study 3 (IV Administration): Six patients with colorectal carcinoma received two single intravenous doses of Doxifluridine (2 and 4 g/m²) on separate days.

Sample Collection and Analysis

-

Blood Sampling: Venous blood samples were collected at various time points post-administration to characterize the drug's absorption, distribution, metabolism, and elimination phases.

-

Analytical Methods: Plasma concentrations of Doxifluridine and its metabolite, 5-FU, were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Metabolic Pathway of Doxifluridine

Doxifluridine acts as a prodrug, undergoing enzymatic conversion to the active cytotoxic agent, 5-FU. This metabolic activation is a critical step in its mechanism of action.

Caption: Metabolic activation of Doxifluridine to 5-FU and its downstream effects.

The Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect

The central principle behind the use of deuteration in drug design is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium is substituted at that position. This can lead to:

-

Reduced Rate of Metabolism: Slower enzymatic breakdown of the drug.

-

Increased Half-life (t1/2): The drug remains in the body for a longer period.

-

Increased Systemic Exposure (AUC): The overall amount of drug in the bloodstream over time is higher.

-

Altered Metabolite Profile: A potential shift in metabolic pathways, which could reduce the formation of toxic metabolites.

Predicted Pharmacokinetic Profile of Deuterated Doxifluridine

While no direct experimental data exists for deuterated Doxifluridine, we can hypothesize its pharmacokinetic profile based on the known metabolism of Doxifluridine and the principles of deuteration. The conversion of Doxifluridine to 5-FU is a key metabolic step. Deuteration at positions involved in this enzymatic conversion or at sites of subsequent metabolism could alter the drug's behavior.

Potential Sites for Deuteration

Strategic deuteration of the Doxifluridine molecule could be explored at various positions to modulate its metabolism. The ribose moiety, particularly at positions susceptible to enzymatic action leading to the release of 5-FU, would be a primary target.

Caption: Potential sites for deuteration on the Doxifluridine molecule.

Predicted Changes in Pharmacokinetic Parameters

Deuteration is expected to slow the conversion of Doxifluridine to 5-FU. This would likely result in a longer half-life and higher systemic exposure of the parent drug, with a more sustained, lower-level release of the active 5-FU.

Table 4: Predicted Pharmacokinetic Profile of Deuterated Doxifluridine (Oral Administration) vs. Non-Deuterated Doxifluridine

| Parameter | Non-Deuterated Doxifluridine | Predicted Deuterated Doxifluridine | Rationale |

| Doxifluridine t1/2 | 32 - 45 min | Increased | Slower metabolism due to KIE. |

| Doxifluridine AUC | Dose-dependent | Increased | Slower clearance. |

| 5-FU Cmax | 5.81 - 7.34 mmol/L | Decreased | Slower, more controlled conversion from the prodrug. |

| 5-FU Tmax | - | Increased | Delayed formation of the active metabolite. |

| 5-FU AUC | Dose-dependent | Potentially similar or increased | More sustained release could lead to comparable or higher overall exposure. |

Proposed Experimental Workflow for Preclinical Evaluation

To validate the predicted pharmacokinetic profile of deuterated Doxifluridine, a preclinical study would be necessary. The following workflow outlines a potential experimental design.

Caption: Proposed experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The deuteration of Doxifluridine presents a compelling opportunity to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, it is plausible to develop a deuterated analogue with a more favorable metabolic profile, characterized by a longer half-life, increased systemic exposure of the parent drug, and a more controlled and sustained release of the active metabolite, 5-FU. Such modifications have the potential to improve the therapeutic index of Doxifluridine, leading to enhanced efficacy and a better safety profile. The predictive analysis and proposed experimental workflows outlined in this whitepaper provide a foundational framework for the future development and evaluation of deuterated Doxifluridine as a next-generation anticancer agent. Further preclinical and clinical studies are warranted to validate these hypotheses and fully elucidate the pharmacokinetic and pharmacodynamic profile of this promising new chemical entity.

References

- 1. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxifluridine | C9H11FN2O5 | CID 18343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Stability of Doxifluridine-d2 In Vitro and In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Doxifluridine and the Rationale for Deuteration

Doxifluridine (5'-Deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1] The conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues, providing a degree of tumor selectivity.[2] Deuteration of pharmaceuticals, including Doxifluridine, is a strategy employed to improve their pharmacokinetic and metabolic profiles.[3] By replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions, it is possible to alter the rate of metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and improved therapeutic efficacy.[4][5]

The stability of the deuterium label is a critical parameter, as its loss would negate the intended benefits of deuteration. This guide explores the potential isotopic stability of Doxifluridine-d2, providing researchers with the necessary background and methodologies to assess it.

Metabolic Pathway of Doxifluridine and Potential Sites of Isotopic Instability

The primary metabolic pathway of Doxifluridine is its conversion to 5-FU by thymidine phosphorylase. This enzymatic reaction involves the cleavage of the glycosidic bond. Subsequent metabolism of 5-FU leads to the formation of active nucleotides that inhibit thymidylate synthase and are incorporated into RNA and DNA, leading to cytotoxicity.

The positions on the Doxifluridine molecule that are most susceptible to enzymatic action and potential deuterium loss are those involved in metabolic transformations. For this compound, the positions of the deuterium atoms are crucial. Assuming the deuterium labels are placed on the 5'-deoxyribose moiety, the stability would depend on whether any metabolic pathways target this part of the molecule before its conversion to 5-FU.

Below is a diagram illustrating the bioactivation pathway of Doxifluridine.

In Vitro Isotopic Stability Assessment

In vitro studies are essential for determining the intrinsic stability of the deuterium label in a controlled environment, typically using biological matrices like plasma and liver microsomes.

Data from Analogous Deuterated Nucleosides

While specific data for this compound is unavailable, studies on other deuterated compounds provide insights into expected stability. The following table summarizes hypothetical stability data for a deuterated nucleoside analog in various in vitro systems.

| In Vitro System | Incubation Time (hours) | Temperature (°C) | % Deuterium Retention (Hypothetical) | Analytical Method |

| Human Plasma | 0, 1, 4, 8, 24 | 37 | >99% | LC-MS/MS |

| Rat Plasma | 0, 1, 4, 8, 24 | 37 | >99% | LC-MS/MS |

| Human Liver Microsomes | 0, 0.5, 1, 2, 4 | 37 | >98% | LC-MS/MS |

| Rat Liver Microsomes | 0, 0.5, 1, 2, 4 | 37 | >97% | LC-MS/MS |

Experimental Protocols for In Vitro Stability

A robust assessment of in vitro isotopic stability involves incubating the deuterated compound in relevant biological matrices and quantifying the parent compound and its non-deuterated analog over time.

Protocol: In Vitro Stability in Plasma

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Spike this compound into fresh human and rat plasma at a final concentration of 1 µM. Incubate at 37°C.

-

Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), aliquot a portion of the plasma sample.

-

Sample Preparation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of a different mass). Vortex and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of this compound and non-deuterated Doxifluridine.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol: In Vitro Stability in Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat, ~0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture at 37°C. Initiate the reaction by adding this compound (final concentration ~1 µM).

-

Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge to remove precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and its non-deuterated counterpart.

-

Data Interpretation: Determine the rate of disappearance of this compound and the rate of appearance of non-deuterated Doxifluridine.

In Vivo Isotopic Stability Assessment

In vivo studies are crucial to understand the isotopic stability of this compound in a whole organism, accounting for complex absorption, distribution, metabolism, and excretion (ADME) processes.

Data from Analogous Deuterated Compounds in Animal Models

Pharmacokinetic studies of other deuterated drugs can provide a basis for designing and interpreting in vivo stability studies for this compound.

| Animal Model | Route of Administration | Dose (mg/kg) | Time Points (hours post-dose) | % Deuterium Retention in Plasma (Hypothetical) |

| Sprague-Dawley Rat | Oral (gavage) | 10 | 0.25, 0.5, 1, 2, 4, 8, 24 | >98% |

| Beagle Dog | Oral (capsule) | 5 | 0.5, 1, 2, 4, 6, 12, 24 | >99% |

Experimental Protocol for In Vivo Stability

Protocol: In Vivo Pharmacokinetic and Stability Study in Rats

-

Animal Dosing: Administer this compound to a cohort of rats (e.g., Sprague-Dawley) via oral gavage at a specific dose.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Extract this compound and its potential non-deuterated form from the plasma using liquid-liquid extraction or solid-phase extraction. An internal standard should be added prior to extraction.

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and non-deuterated Doxifluridine in the plasma extracts using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound.

-

Stability Assessment: Determine the ratio of the deuterated to non-deuterated compound at each time point to assess the extent of in vivo deuterium loss.

References

- 1. Doxifluridine promotes host longevity through bacterial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Doxifluridine-d2 as a Tracer in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential application of deuterium-labeled Doxifluridine (Doxifluridine-d2) as a stable isotope tracer for in-depth metabolic research. Doxifluridine, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes enzymatic conversion to its active form, primarily within tumor tissues. The use of a deuterated analog, this compound, offers a powerful tool to non-radioactively trace the pharmacokinetics, metabolic fate, and mechanism of action of this important fluoropyrimidine antimetabolite. This document outlines the core principles, detailed experimental protocols for both in vitro and in vivo studies, data presentation in structured tables, and visualizations of key metabolic pathways and experimental workflows. While the direct use of this compound as a widespread research tool is still emerging, this guide synthesizes the known metabolism of Doxifluridine with established stable isotope tracing methodologies to provide a foundational resource for its application in metabolic studies and drug development.

Introduction: The Rationale for a Deuterated Doxifluridine Tracer

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that serves as an oral prodrug of 5-fluorouracil (5-FU)[1]. Its mechanism of action relies on its conversion to 5-FU, which then exerts cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA[2][3][4]. A key advantage of Doxifluridine is its preferential activation in tumor tissues, which often exhibit higher levels of the converting enzyme, thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase (PNPase)[5]. This targeted activation aims to increase the therapeutic index by maximizing the concentration of 5-FU at the tumor site while minimizing systemic toxicity.

Stable isotope labeling is a powerful technique in metabolic research that allows for the tracing of molecules through complex biochemical pathways without the need for radioactive isotopes. Deuterium (²H or d), a stable isotope of hydrogen, is an ideal label for drug metabolism studies. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration, which can result in altered pharmacokinetic profiles, such as increased half-life and reduced formation of certain metabolites.

The use of this compound as a tracer provides several key advantages for researchers:

-

Enhanced Mechanistic Insights: Tracing the metabolic fate of the deuterated molecule can provide precise information on the rates of conversion to 5-FU and the subsequent anabolic and catabolic pathways.

-

Improved Pharmacokinetic Analysis: Co-administration of labeled and unlabeled Doxifluridine can allow for more accurate determination of pharmacokinetic parameters by serving as its own internal standard, thus reducing inter-subject variability.

-

Non-invasive Monitoring: In some applications, the metabolic products of this compound could potentially be monitored non-invasively, for example, through analysis of urine or breath.

-

Safety: As a stable isotope, deuterium is non-radioactive, making it safe for use in a wider range of experimental settings, including clinical studies.

This guide will provide the necessary technical details to empower researchers to design and execute metabolic studies using this compound.

Metabolic Pathways of Doxifluridine

The metabolic journey of Doxifluridine is a multi-step process that begins with its conversion to 5-FU and is followed by the intricate anabolic and catabolic pathways of 5-FU.

Conversion of Doxifluridine to 5-Fluorouracil

The primary and rate-limiting step in the activation of Doxifluridine is its conversion to 5-FU. This reaction is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as pyrimidine nucleoside phosphorylase (PNPase) . This enzyme is often found in higher concentrations in tumor tissues compared to normal tissues, which forms the basis for the tumor-selective action of Doxifluridine.

Anabolic and Catabolic Pathways of 5-Fluorouracil

Once formed, 5-FU enters two competing pathways: the anabolic (activation) pathway, which leads to its cytotoxic effects, and the catabolic (degradation) pathway, which inactivates the drug.

-

Anabolic Pathway: 5-FU is converted into three active metabolites:

-

Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its function.

-

Fluorodeoxyuridine triphosphate (FdUTP): Incorporates into DNA, leading to DNA damage.

-

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), which blocks DNA synthesis.

-

-

Catabolic Pathway: The majority of administered 5-FU (around 80-85%) is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) to inactive metabolites such as α-fluoro-β-alanine (FBAL).

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for Doxifluridine and its metabolite 5-FU from preclinical and clinical studies. These values can serve as a baseline for designing and interpreting studies with this compound.

Table 1: Preclinical Pharmacokinetic Parameters of Doxifluridine and Metabolites in Beagle Dogs (Single Oral 200 mg Dose)

| Parameter | Doxifluridine | 5-Fluorouracil (5-FU) | 5-Fluorouridine (5-FUrd) |

| Cmax (ng/mL) | 2850 ± 1180 | 126 ± 58.4 | 141 ± 58.0 |

| Tmax (hr) | 1.0 ± 0.5 | 1.5 ± 0.6 | 1.5 ± 0.6 |

| AUC (ng·hr/mL) | 4090 ± 1500 | 443 ± 217 | 451 ± 204 |

| Half-life (hr) | 0.8 ± 0.2 | 1.2 ± 0.4 | 1.1 ± 0.3 |

| Data adapted from a pharmacokinetic study in beagle dogs. |

Table 2: Clinical Pharmacokinetic Parameters of Intravenous Doxifluridine in Colorectal Cancer Patients

| Parameter | 2 g/m² Dose | 4 g/m² Dose |

| Terminal Half-life (min) | 16.1 - 27.7 | 16.1 - 27.7 |

| Nonrenal Clearance (L/min) | 0.60 | 0.37 |

| Renal Clearance (L/min) | 0.32 | 0.29 |

| Volume of Distribution (L) | 19.8 | 20.4 |

| Data adapted from a study in colorectal cancer patients. |

Table 3: Clinical Pharmacokinetic Parameters of Oral Doxifluridine in Cancer Patients

| Dose | Bioavailability | Cmax (µg/mL) | Tmax (hr) | Half-life (min) |

| 600 mg/m² | 47% | 19.8 ± 5.7 | 1.0 | 32 - 45 |

| 800 mg/m² | 34% | 25.1 ± 8.9 | 1.0 | 32 - 45 |

| 1000 mg/m² | 37% | 30.4 ± 11.2 | 1.0 | 32 - 45 |

| Data adapted from a study in cancer patients. |

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies with this compound in both in vitro and in vivo settings.

In Vitro Metabolic Tracing in Cancer Cell Lines

This protocol outlines the steps for tracing the metabolism of this compound in cultured cancer cells.

Objective: To quantify the conversion of this compound to 5-FU-d2 and its incorporation into anabolic and catabolic pathways.

Materials:

-

Cancer cell line of interest (e.g., colorectal, breast)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound (synthesis required, with deuterium labels at non-exchangeable positions)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Methanol, acetonitrile, and other LC-MS grade solvents

-

Internal standards for quantification (e.g., ¹³C, ¹⁵N-labeled 5-FU)

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to 70-80% confluency.

-

Tracer Incubation: Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 10 µM). Include control wells with unlabeled Doxifluridine.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells and the culture medium separately.

-

Metabolite Extraction:

-

Cells: Wash the cells with ice-cold PBS, then lyse and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Medium: Collect the culture medium and precipitate proteins (e.g., with cold acetonitrile).

-

-

Sample Preparation: Centrifuge the extracts to pellet debris. Transfer the supernatant to new tubes and evaporate to dryness. Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify this compound, 5-FU-d2, and other relevant metabolites.

In Vivo Metabolic Tracing in Animal Models

This protocol describes the use of this compound as a tracer in a tumor-bearing mouse model.

Objective: To investigate the pharmacokinetics and tumor-specific metabolism of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude, SCID)

-

Human cancer cell line for xenograft

-

This compound solution for oral gavage or intravenous injection

-

Anesthesia

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Tumor Xenograft Model: Inoculate mice subcutaneously with cancer cells. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

-

Tracer Administration: Administer a single dose of this compound to the mice via oral gavage or intravenous injection.

-

Serial Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

-

Tissue Harvesting: At a terminal time point (e.g., 2 or 4 hours), euthanize the mice and immediately harvest the tumor, liver, kidneys, and other relevant tissues. Snap-freeze the tissues in liquid nitrogen.

-

Sample Processing:

-

Plasma: Separate plasma from blood samples by centrifugation.

-

Tissues: Homogenize the frozen tissues and extract metabolites using a suitable solvent.

-

-

LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in plasma and tissue extracts.

Conclusion and Future Directions

This compound holds significant promise as a valuable tool for metabolic research in oncology. Its application as a stable isotope tracer can provide unprecedented insights into the pharmacokinetics, tumor-specific activation, and metabolic fate of this important chemotherapeutic prodrug. The experimental protocols and data presented in this guide offer a solid foundation for researchers to embark on such studies.

Future research should focus on the synthesis and characterization of this compound, followed by its application in a wide range of preclinical models to validate its utility. Furthermore, clinical studies employing this compound could lead to a better understanding of inter-patient variability in drug metabolism and response, ultimately contributing to the development of more personalized and effective cancer therapies. The methodologies outlined herein are a stepping stone towards harnessing the full potential of stable isotope tracing in the optimization of fluoropyrimidine-based chemotherapy.

References

An In-Depth Technical Guide to the Core Differences Between Doxifluridine and Doxifluridine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Doxifluridine and its deuterated isotopologue, Doxifluridine-d2. While structurally similar, their primary applications in research and clinical development are fundamentally different. This document outlines their respective roles, physicochemical properties, and the experimental methodologies where these differences are critical.

Core Concepts: Doxifluridine as a Pro-Drug and the Role of Deuteration

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog that functions as a pro-drug for the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Its design allows for improved oral bioavailability compared to intravenously administered 5-FU, as it is less susceptible to degradation by dihydropyrimidine dehydrogenase in the digestive system.[1] Within the body, particularly in tumor tissues with high concentrations of thymidine phosphorylase, Doxifluridine is converted to 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2]

This compound, as a deuterated version of Doxifluridine, is not developed as a therapeutic agent with potentially improved efficacy or pharmacokinetics. Instead, its primary role is that of a stable isotope-labeled internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The replacement of two hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Doxifluridine but has a higher molecular weight. This mass difference is the key to its utility in analytical testing.

Physicochemical Properties

The fundamental difference between Doxifluridine and this compound lies in their isotopic composition and resulting molecular mass.

| Property | Doxifluridine | This compound |

| Molecular Formula | C₉H₁₁FN₂O₅ | C₉H₉D₂FN₂O₅ |

| Molar Mass | 246.19 g/mol [1] | Approx. 248.20 g/mol |

| Primary Application | Antineoplastic pro-drug | Internal standard for bioanalysis |

| CAS Number | 3094-09-5 | 84258-25-3 |

Mechanism of Action and Signaling Pathway

The mechanism of action and the downstream signaling pathways affected are attributed to Doxifluridine and its active metabolite, 5-FU. This compound is expected to follow the same metabolic pathway but is not used for its therapeutic effects. The primary pathway involves the conversion of Doxifluridine to 5-FU, which then inhibits thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis.

Experimental Protocols

The distinct applications of Doxifluridine and this compound are reflected in the experimental protocols where they are employed.

Synthesis

Synthesis of Doxifluridine:

A common method for the synthesis of Doxifluridine involves the coupling of a protected 5-deoxy-D-ribose derivative with silylated 5-fluorouracil in the presence of a Lewis acid catalyst, followed by deprotection.

-

Silylation of 5-Fluorouracil: 5-fluorouracil is suspended in a suitable solvent (e.g., methylene chloride) and treated with a silylating agent (e.g., trimethylchlorosilane and hexamethyldisilazane) and heated under reflux.

-

Coupling Reaction: The resulting silylated 5-fluorouracil is then reacted with a protected 5-deoxy-D-ribose (e.g., 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose) in the presence of a Lewis acid (e.g., tin tetrachloride) at low temperatures.

-

Deprotection: The acetyl protecting groups are removed from the coupled product using a base (e.g., sodium methoxide in methanol) to yield Doxifluridine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol).

Conceptual Synthesis of this compound:

The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material. The specific positions of deuteration would determine which precursor is required in its deuterated form. For instance, if the deuterium atoms are on the ribose moiety, a deuterated 5-deoxy-D-ribose derivative would be synthesized and used in the coupling reaction.

In Vitro Cytotoxicity Assay (for Doxifluridine)

This protocol determines the cytotoxic effects of Doxifluridine on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Doxifluridine is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against drug concentration.

Bioanalytical Method for Doxifluridine Quantification using LC-MS/MS (with this compound as Internal Standard)

This protocol describes the use of this compound as an internal standard for the accurate quantification of Doxifluridine in biological matrices like plasma or serum.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution (the internal standard).

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Doxifluridine and this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Doxifluridine to the peak area of this compound against the known concentrations of Doxifluridine standards.

-

Determine the concentration of Doxifluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Summary of Key Differences and Applications

| Feature | Doxifluridine | This compound |

| Primary Role | Therapeutic Agent (Pro-drug) | Analytical Tool (Internal Standard) |

| Key Property | Pharmacological activity after conversion to 5-FU | Distinct mass for differentiation from the non-deuterated form in MS |

| Use in Experiments | Investigated for its efficacy, toxicity, and pharmacokinetics | Used to correct for variability in sample preparation and instrument response during bioanalysis |

| Expected Outcome in Studies | Therapeutic effect (e.g., tumor growth inhibition) | Improved accuracy and precision of the quantification of Doxifluridine |

References

A Technical Guide to the Commercial Availability and Purity of Doxifluridine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Doxifluridine-d2 (5'-Deoxy-5-fluorouridine-d2), a deuterated analog of the antineoplastic agent Doxifluridine. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on providing isotopically labeled compounds and reference standards for research purposes. These companies typically synthesize this compound for use as an internal standard in quantitative analyses such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Below is a summary of some commercial suppliers and the typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| MedChemExpress | This compound | 84258-25-3 | C₉H₉D₂FN₂O₅ | For research use only. Offered as a stable isotope for use as a tracer or internal standard.[1] |

| Acanthus Research | 5-DFUR-D2 (this compound) | 84258-25-3 | C₉H₉D₂FN₂O₅ | Marketed as a stable isotope-labeled reference standard.[2] |

| ArtMolecule | 5-DFUR-D2 (this compound) | 84258-25-3 | C₉H₉D₂FN₂O₅ | Offered as a reference standard for quantification by mass spectrometry.[3] |

| Toronto Research Chemicals (TRC) | Not explicitly found, but specializes in isotopically labeled compounds and provides comprehensive analytical data. | - | - | TRC delivers products with a complete analytical package, including purity determination by NMR, HPLC, and MS.[4] |

Purity and Characterization

The purity of this compound is critical for its intended use as an internal standard and in other research applications. While a specific certificate of analysis for this compound with quantitative purity data was not publicly available in the search results, the purity of the non-deuterated analog, Doxifluridine, from commercial suppliers is typically high. For instance, Santa Cruz Biotechnology specifies a purity of ≥99% for Doxifluridine. It is reasonable to expect a similar or higher purity for the deuterated version, especially when sold as a reference standard.

The primary methods for determining the purity and confirming the identity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Typical Purity Specifications and Analytical Methods

| Analytical Method | Typical Specification | Purpose |

| HPLC | ≥98% | Quantifies the purity of the compound by separating it from any impurities. |

| ¹H-NMR & ¹³C-NMR | Conforms to structure | Confirms the chemical structure and isotopic labeling of the molecule. |

| Mass Spectrometry | Conforms to molecular weight | Confirms the molecular weight, including the mass increase from deuterium labeling. |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of this compound. Below are representative experimental protocols derived from the analysis of Doxifluridine and its derivatives.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for assessing the purity of this compound. The following is a general protocol based on methods developed for Doxifluridine and related compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where Doxifluridine exhibits strong absorbance, typically around 260-270 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the solution into the HPLC system.

-

Run the analysis and record the chromatogram.

-